molecular formula C19H15N3OS B12631475 N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine CAS No. 920520-05-4

N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine

Cat. No.: B12631475
CAS No.: 920520-05-4
M. Wt: 333.4 g/mol
InChI Key: JITVDYOPSHDJPS-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine is a heterocyclic compound featuring a benzothiazole core fused to a methoxyphenyl group and linked to a pyridin-4-amine moiety. The methoxy group at the 3-position of the phenyl ring enhances lipophilicity and may influence binding interactions, while the pyridin-4-amine contributes to hydrogen bonding and π-stacking capabilities.

Properties

CAS No.

920520-05-4

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine

InChI

InChI=1S/C19H15N3OS/c1-23-17-12-14(21-13-8-10-20-11-9-13)6-7-15(17)19-22-16-4-2-3-5-18(16)24-19/h2-12H,1H3,(H,20,21)

InChI Key

JITVDYOPSHDJPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2=CC=NC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine can be achieved through various synthetic routes. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis of benzothiazole derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride, dimethyl formamide, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .

Mechanism of Action

The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, these compounds have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition results in the weakening of the bacterial cell wall and ultimately leads to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine

  • Structure : Differs by replacing the benzothiazole with a simpler thiazole ring and shifting the methoxy group to the 4-position of the phenyl ring .
  • Key Properties :
    • Molecular Weight: 295.34 g/mol (vs. ~349.41 g/mol for the target compound).
    • Bioactivity: Reported in ChEMBL (CHEMBL1533602) but uncharacterized in the evidence.

N-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenyl)furo[3,2-c]pyridin-4-amine (Compound 20)

  • Structure : Features an imidazopyrazine and furopyridine instead of benzothiazole and pyridine .
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling (59% yield, 99% HPLC purity).
  • Bioactivity: Not specified but part of a dopamine receptor study, suggesting neurological applications.
  • Comparison : The imidazopyrazine group introduces a larger planar system, which may enhance intercalation or protein binding compared to benzothiazole.

3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 2)

  • Structure : Replaces benzothiazole with a triazolopyridine system and adds a benzyloxy group .
  • Synthesis : Derived from Schiff base intermediates, confirmed via NMR and MS.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : Pyrazole core with a pyridine substituent and cyclopropylamine .
  • Synthesis : Low yield (17.9%) due to challenging copper-catalyzed coupling.
  • Properties : Melting point 104–107°C; HRMS and NMR data provided.
  • Comparison : The pyrazole ring’s smaller size and amine substituent may favor different pharmacokinetic profiles.

Structural and Functional Data Table

Compound Name Core Structure Molecular Weight (g/mol) Yield (%) Key Functional Groups Bioactivity/Applications Reference
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine Benzothiazole, Pyridine ~349.41 N/A Methoxy, Aromatic Amine Hypothetical kinase inhibition
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine Thiazole, Pyridine 295.34 N/A Methoxy, Thiazole Undisclosed (ChEMBL1533602)
Compound 20 Imidazopyrazine, Furopyridine ~400 (estimated) 59 Methyl, Furopyridine Dopamine receptor studies
Compound 2 Triazolopyridine ~345 (estimated) N/A Benzyloxy, Methoxy Synthetic intermediate
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole, Pyridine 215 (HRMS) 17.9 Cyclopropylamine, Methyl Undisclosed

Key Observations and Trends

Heterocyclic Core Impact :

  • Benzothiazole (target compound) and thiazole provide distinct electronic environments, with benzothiazole’s extended conjugation likely enhancing binding to aromatic protein pockets.
  • Triazolo and imidazopyrazine systems introduce nitrogen-rich motifs, favoring hydrogen bonding and metabolic resistance.

Substituent Effects :

  • Methoxy groups improve lipophilicity but may reduce solubility .
  • Bulky groups (e.g., benzyloxy) can hinder membrane permeability but increase target specificity.

Synthetic Challenges :

  • Copper-catalyzed reactions (e.g., ) often suffer from low yields, whereas cross-coupling methods (e.g., Suzuki) are more efficient.

Biological Activity

N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H16N3S
  • Molecular Weight : 314.40 g/mol
  • IUPAC Name : this compound

This compound features a benzothiazole moiety, a methoxyphenyl group, and a pyridine ring, which contribute to its unique pharmacological profile.

Anticancer Properties

Research has indicated that compounds containing benzothiazole derivatives often exhibit anticancer activities. For instance:

  • A study evaluated the cytotoxic effects of various benzothiazole derivatives against cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
CompoundCell LineIC50 (μM)
Benzothiazole Derivative AMCF-78.48
Benzothiazole Derivative BHCT-1166.90
DoxorubicinHCT-11611.26

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease:

  • The compound's ability to inhibit AChE could enhance acetylcholine levels at synapses, thereby improving cognitive function .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding to Enzymes : The compound may interact with specific enzyme active sites, modulating their activity.
  • Receptor Interaction : It may also bind to receptors involved in neurotransmission or cellular signaling pathways.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Study on Anticancer Activity

In a recent study, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer properties. Among these, this compound was highlighted for its significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzothiazole derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage by inhibiting oxidative stress and promoting neuronal survival pathways .

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